![molecular formula C12H10Cl2N2OS2 B2982542 2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-85-4](/img/structure/B2982542.png)
2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
“2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a derivative of thiophene, a heterocyclic compound . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the use of Gewald synthesis . The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile gave the hydrazone derivative .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic pathways for related compounds, underscoring their potential in organic synthesis and material science. For instance, Talupur, Satheesh, and Chandrasekhar (2021) described the synthesis, characterization, and antimicrobial evaluation of tetrazol-thiophene-2-carboxamides, showcasing the importance of these compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, the work by Vasu et al. (2004) on the crystal structure of a related thiophene derivative emphasizes the role of these compounds in advancing the understanding of molecular structures (Vasu et al., 2004).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer properties of thiophene derivatives have been a significant focus. Babu, Pitchumani, and Ramesh (2012) synthesized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes with pronounced antimicrobial activities (Babu, Pitchumani, & Ramesh, 2012). Furthermore, Abdel-Motaal, Alanzy, and Asem (2020) explored the anticancer activity of heterocycles utilizing thiophene incorporated thioureido substituent, revealing potent activity against the HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Material Science and Photoluminescence
In material science, the luminescent properties of thiophene derivatives offer promising applications. Osterod et al. (2001) discussed the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, forming hydrogen-bonded complexes that exhibit strong blue or blue-green photoluminescence, albeit with quenched fluorescence in the solid state (Osterod et al., 2001).
Allosteric Enhancers and Biological Activities
Lastly, the exploration of 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers by Nikolakopoulos et al. (2006) illustrates the potential of these compounds in developing new therapeutic agents. Their study identifies compounds more potent and efficacious than existing allosteric enhancers (Nikolakopoulos et al., 2006).
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide” and similar compounds may be subjects of future research in medicinal chemistry.
properties
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h5H,1-4H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGREJHNAQIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
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